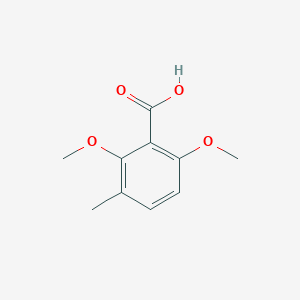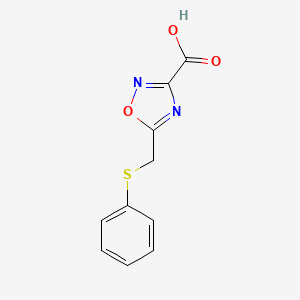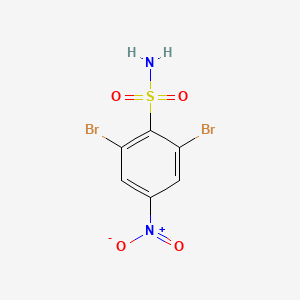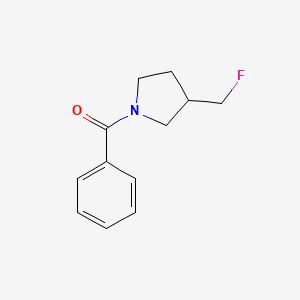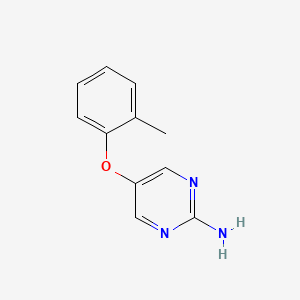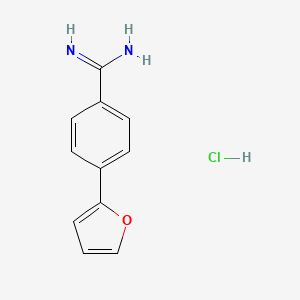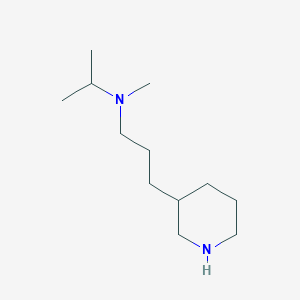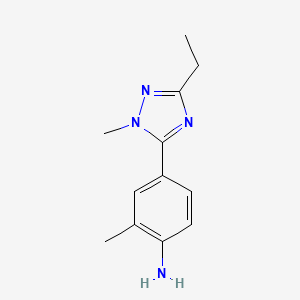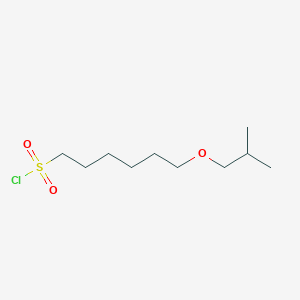
6-Isobutoxyhexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isobutoxyhexane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a hexane chain with an isobutoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Isobutoxyhexane-1-sulfonyl chloride can be synthesized through the chlorosulfonation of 6-isobutoxyhexane. This process typically involves the reaction of 6-isobutoxyhexane with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isobutoxyhexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
6-Isobutoxyhexane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Employed in the modification of biomolecules to study protein function and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 6-isobutoxyhexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. For example, reaction with an amine leads to the formation of a sulfonamide, while reaction with an alcohol forms a sulfonate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride: A para-toluenesulfonyl chloride with a methyl group on the benzene ring.
Uniqueness
6-Isobutoxyhexane-1-sulfonyl chloride is unique due to its longer aliphatic chain and the presence of an isobutoxy group, which can influence its reactivity and solubility compared to simpler sulfonyl chlorides. This structural variation allows for tailored applications in specific chemical reactions and industrial processes.
Eigenschaften
Molekularformel |
C10H21ClO3S |
|---|---|
Molekulargewicht |
256.79 g/mol |
IUPAC-Name |
6-(2-methylpropoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-10(2)9-14-7-5-3-4-6-8-15(11,12)13/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
OEISHNMYHLNHHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)
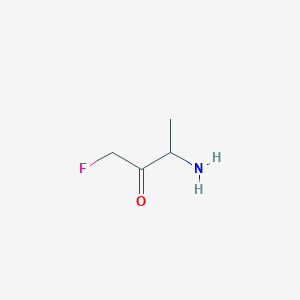
![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
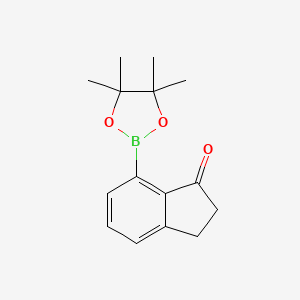
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
